Cas no 1346603-80-2 (Propafenone Dimer Impurity(Mixture of diastereomers))
1346603-80-2 structure
Product Name:Propafenone Dimer Impurity(Mixture of diastereomers)
Numéro CAS:1346603-80-2
Le MF:C39H45NO6
Mégawatts:623.777711629868
CID:1059206
PubChem ID:71751812
Update Time:2025-06-30
Propafenone Dimer Impurity(Mixture of diastereomers) Propriétés chimiques et physiques
Nom et identifiant
-
- Propafenone Dimer Impurity(Mixture of diastereomers)
- 1-[2-[2-hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one
- Propafenone Dimer Im
- Propafenone Dimer Impurity (Mixture of diastereomers)
- 1,1 inverted exclamation mark-[Propyliminobis[(2-hydroxypropane-1,3-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one)
- 1,1'-(Propyliminobis((2-hydroxypropane-3,1-diyl)oxy-2,1-phenylene))bis(3-phenylpropan-1-one)
- Despropanamine propafenone dimer
- Propafenone dimer
- Propafenone hydrochloride specified impurity G [EP]
- Propafenone Impurity G
- Propafenone impurity G [USP]
- UNII-0MP575RZ2K
- Propafenone EP Impurity G(Mixture of Diastereomers)
- PROPAFENONE HYDROCHLORIDE IMPURITY G [EP IMPURITY]
- PROPAFENONE IMPURITY G [USP IMPURITY]
- 1,1'-[Propyliminobis[(2-hydroxypropane-1,3-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one); Propafenone EP Impurity G; Propafenone BP Related Compound G
- Q27236971
- 1346603-80-2
- 1,1'-[Propyliminobis[(2-hydroxypropane-3,1-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one)
- 0MP575RZ2K
-
- Piscine à noyau: 1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3
- La clé Inchi: LSQHIGTXXXXQHQ-UHFFFAOYSA-N
- Sourire: OC(COC1=CC=CC=C1C(CCC1C=CC=CC=1)=O)CN(CCC)CC(COC1=CC=CC=C1C(CCC1C=CC=CC=1)=O)O
Propriétés calculées
- Qualité précise: 623.32500
- Masse isotopique unique: 623.32468816g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 46
- Nombre de liaisons rotatives: 20
- Complexité: 789
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 6.4
- Surface topologique des pôles: 96.3Ų
Propriétés expérimentales
- Dense: 1.2±0.1 g/cm3
- Point de fusion: N/A
- Point d'ébullition: 784.4±60.0 °C at 760 mmHg
- Point d'éclair: 428.2±32.9 °C
- Solubilité: Chloroform, Ethyl Acetate
- Le PSA: 96.30000
- Le LogP: 6.20920
- Pression de vapeur: 0.0±2.9 mmHg at 25°C
Propafenone Dimer Impurity(Mixture of diastereomers) Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Refrigerator
Propafenone Dimer Impurity(Mixture of diastereomers) PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | P757520-5mg |
Propafenone Dimer Impurity(Mixture of diastereomers) |
1346603-80-2 | 5mg |
$ 234.00 | 2023-09-06 | ||
| TRC | P757520-50mg |
Propafenone Dimer Impurity(Mixture of diastereomers) |
1346603-80-2 | 50mg |
$ 1774.00 | 2023-09-06 | ||
| Biosynth | IP63820-2 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 2mg |
$231.00 | 2023-01-04 | ||
| Biosynth | IP63820-5 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 5mg |
$346.50 | 2023-01-04 | ||
| Biosynth | IP63820-10 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 10mg |
$635.30 | 2023-01-04 | ||
| Biosynth | IP63820-25 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 25mg |
$1,299.50 | 2023-01-04 | ||
| Biosynth | IP63820-50 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 50mg |
$2,079.00 | 2023-01-04 | ||
| A2B Chem LLC | AE39242-50mg |
Propafenone dimer impurity |
1346603-80-2 | 95% | 50mg |
$1309.00 | 2024-04-20 |
Propafenone Dimer Impurity(Mixture of diastereomers) Littérature connexe
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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